Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
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Overview
Description
This compound, also known as ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, has a CAS Number of 246022-36-6 . It has a molecular weight of 282.65 and its IUPAC name is ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been a topic of research . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 78 - 80 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structural Properties
Research in the area of chemical synthesis often involves the development of novel compounds with potential applications in various industries, including pharmaceuticals, agriculture, and materials science. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves complex reactions that could be analogous to the synthesis of the specified compound, highlighting the importance of understanding reaction mechanisms and structural properties for the development of new chemicals (Issac & Tierney, 1996).
Process Intensification in Chemical Production
Process intensification techniques aim to make chemical production processes more efficient and sustainable. Studies on ethyl acetate production, for instance, focus on optimizing process parameters to enhance yield, reduce energy consumption, and minimize environmental impact. Such research is crucial for scaling up production processes of complex molecules, potentially including those similar to "Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate" (Patil & Gnanasundaram, 2020).
Environmental and Health Impact Studies
Understanding the environmental fate and toxicological impacts of chemicals is essential for their safe use and disposal. Research on compounds like ethyl tert-butyl ether (ETBE) and its biodegradation and toxicological review provides insights into the potential environmental and health risks associated with chemical compounds. Such studies are relevant for assessing the safety and environmental impact of novel chemical entities (Mcgregor, 2007), (Thornton et al., 2020).
Pharmacological Applications
The development of pharmaceuticals is a key application of complex chemical synthesis. Research on the synthesis of drugs like (S)-clopidogrel emphasizes the importance of synthetic methodologies in creating active pharmaceutical ingredients with high purity and efficacy. This aspect of chemical research is crucial for the development of new medications, potentially including derivatives or related compounds to "this compound" (Saeed et al., 2017).
Safety and Hazards
The safety information available indicates that this compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
ethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3S/c1-2-26-14(25)9-23-16(28)24-12-5-3-4-6-13(12)27-15-11(18)7-10(8-22-15)17(19,20)21/h3-8H,2,9H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWGNRQXJOQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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